molecular formula C7H4F6N2 B6297295 2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine CAS No. 110499-69-9

2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine

Cat. No.: B6297295
CAS No.: 110499-69-9
M. Wt: 230.11 g/mol
InChI Key: GOVSCWBOCULYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine is a chemical compound characterized by the presence of trifluoromethyl and trifluorophenyl groups This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine typically involves the reaction of 2,3,5-trifluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazone intermediate. This intermediate is then further reacted with trifluoromethylating agents to introduce the trifluoromethyl group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, azo compounds, amines, and substituted phenylhydrazines. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity, stability, and ability to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[2,3,5-trifluoro-4-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-2-1-3(15-14)5(9)6(10)4(2)7(11,12)13/h1,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVSCWBOCULYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.